Vallesiachotamine is a monoterpene indole alkaloid (MIA) [, , , , , , , , , , , , , , , , ]. It is primarily found in plants belonging to the Apocynaceae family, such as Catharanthus roseus, Vinca major, Vinca minor, Strychnos tricalysioides, and Rhazya stricta [, , , , , , , ]. Vallesiachotamine, along with other MIAs, is a subject of significant research interest due to its diverse biological activities. These include potential applications in anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities [, , , , ].
Vallesiachotamine is a chemical compound that belongs to the class of alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects and are often derived from plants. Vallesiachotamine is specifically isolated from the plant Vallesia dichotoma, which is part of the family Apocynaceae. This compound has garnered interest due to its potential therapeutic applications.
The primary source of Vallesiachotamine is the Vallesia dichotoma plant, which is found in tropical regions. The extraction process typically involves harvesting the plant material, followed by solvent extraction to isolate the alkaloid.
Vallesiachotamine is classified as a tertiary amine and can be further categorized under indole alkaloids, which are characterized by their indole structure. This classification is significant as it influences both the biological activity and the synthesis pathways of the compound.
The synthesis of Vallesiachotamine can be achieved through various methods, including:
The synthesis often requires specific reagents and conditions, including temperature control and reaction time, to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized Vallesiachotamine.
Vallesiachotamine possesses a complex molecular structure characterized by its indole core. The molecular formula is typically represented as C₁₈H₁₉N₃O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Vallesiachotamine can participate in various chemical reactions typical for alkaloids, including:
The reactivity of Vallesiachotamine can be influenced by factors such as pH, temperature, and the presence of catalysts. These reactions are essential for both its chemical characterization and potential modifications for therapeutic uses.
The mechanism of action for Vallesiachotamine primarily involves its interaction with specific receptors in biological systems. As an alkaloid, it may exert effects on neurotransmitter systems or other cellular pathways.
Research indicates that Vallesiachotamine may influence:
Further studies are required to elucidate its exact mechanism and therapeutic potential.
Relevant analyses include spectroscopic methods (e.g., UV-Vis spectroscopy) to determine concentration and purity levels.
Vallesiachotamine has potential applications in:
Vallesiachotamine belongs to the monoterpene indole alkaloid (MIA) family, characterized by hybrid structures derived from tryptamine and the iridoid glucoside secologanin. Its biosynthesis initiates with the stereoselective Pictet-Spengler condensation catalyzed by strictosidine synthase, forming strictosidine—the universal precursor for all MIAs [4] [6]. Subsequent deglycosylation by strictosidine glucosidase (SGD) releases the reactive aglycone strictosidine aglycone (25), which undergoes complex rearrangements via dialdehyde (26) and dihydrocorynanthe aldehyde (27) intermediates [6]. Key branching occurs at dehydrogeissoschizine (28/29), where non-enzymatic equilibria yield distinct structural scaffolds:
Vallesiachotamine specifically arises from 1,4-conjugate addition to the enol form of dehydrogeissoschizine, generating cathenamine (33)—a direct precursor validated through biomimetic syntheses [6]. The β-N-acrylate moiety in vallesiachotamine forms via oxidative decarboxylation and subsequent modifications of the terpenoid-derived fragment [4].
Table 1: Key Biosynthetic Intermediates in Vallesiachotamine Formation
Intermediate | Chemical Designation | Role in Pathway |
---|---|---|
Strictosidine aglycone | Unstable aldehyde | Branch-point scaffold |
Dehydrogeissoschizine | Enol/Keto tautomers (28/29) | Central hub for MIA diversification |
Cathenamine | 3,4-Dehydroheteroyohimbine (33) | Immediate precursor to vallesiachotamine |
Retro-biosynthetic analysis of Palicourea species (Rubiaceae) confirms vallesiachotamine's origin from cathenamine-like intermediates through enzymatic reductions and acrylate group installation [4].
Stereocontrol is paramount in vallesiachotamine biosynthesis, particularly at C-15, C-16, C-19, and C-20. Short-chain dehydrogenases/reductases (SDRs) enforce chirality during late-stage modifications:
The crystal structure of VAS (PDB: 5O98) reveals a catalytic triad (Ser167-Tyr223-Lys227) positioned to deliver hydride to the si-face of C-17, yielding (19R,21R)-19,21-dihydro-17-dehydrovallesiachotamine (vitrosamine) [5]. This intermediate dehydrates to form vallesiachotamine’s characteristic Δ17 double bond. Notably, H-21 proximity to C-5 (ROESY data) dictates the folded conformation enabling stereospecific cyclization [5].
Structural Features of Vitrosamine (Key Intermediate):
O║17──C╲ │ ╲ │C20──C19═O │ │H-21──O─C21 ││ │N────C16─H (α-oriented)
Deuterium labeling confirmed H-17β addition [5].
The signature β-N-acrylate group (–CO–CH=CH–) distinguishes vallesiachotamine from simpler MIAs. Biochemical evidence implicates two enzymatic steps:
Medium-chain dehydrogenases/reductases (MDRs) and SDRs are critical:
Table 2: Enzymes Implicated in β-N-Acrylate Installation
Enzyme | Gene ID | Reaction Type | Catalytic Architecture |
---|---|---|---|
CrDPAS | KU865331 | 1,4-Iminium reduction | Altered zinc coordination |
RsVR2 (DHVR) | KT369740 | 1,4-α,β-Unsaturated aldehyde reduction | Proton relay mutation |
VAS (SDR) | KP411011.1 | C-17 reduction/dehydration | Catalytic triad (S167/Y223/K227) |
Active-site mutations in MDRs (e.g., zinc coordination shifts, proton relay disruptions) enable non-canonical activities like iminium reduction, diverging from typical alcohol oxidation [2]. These adaptations highlight enzyme neofunctionalization within the cinnamyl alcohol dehydrogenase (CAD) subfamily [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0